Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
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Overview
Description
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thioacetylamino group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]propanoate
- Methyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl ester group, in particular, may influence its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N5O3S |
---|---|
Molecular Weight |
335.38 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C14H17N5O3S/c1-2-22-12(21)8-16-11(20)9-23-14-18-17-13(19(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3,(H,16,20) |
InChI Key |
SKLJVCXDFAKDGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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